molecular formula C14H18BNO2 B1488317 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 1220219-59-9

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B1488317
CAS No.: 1220219-59-9
M. Wt: 243.11 g/mol
InChI Key: ICOWRQHPEDTPCR-UHFFFAOYSA-N
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Description

This compound, also known as methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, is a chemical with the CAS Number: 929626-17-5 . It has a molecular weight of 276.14 and is typically in solid form . It is often used in the preparation of pharmaceuticals and chemical intermediates .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21BO4/c1-10-7-11(13(17)18-6)9-12(8-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 . This indicates that the compound has a complex structure with multiple functional groups, including a boronate ester and a benzoate group.

It is a solid at room temperature . The compound’s refractive index is 1.396 , and it has a density of 0.882 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Crystallography

  • Synthesis and Structural Analysis : Compounds closely related to 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile have been synthesized and analyzed using various spectroscopic techniques and X-ray diffraction. These studies help in understanding the molecular and crystal structures of such compounds, contributing to the knowledge of boronic acid ester intermediates with benzene rings (Wu, Chen, Chen, & Zhou, 2021).

  • Density Functional Theory (DFT) Studies : The molecular structures of similar compounds have been optimized using DFT calculations, showing consistency with the crystal structures obtained through X-ray diffraction. This provides insights into their geometrical parameters, molecular electrostatic potential, and frontier molecular orbitals (Huang et al., 2021).

Chemical Synthesis and Reactions

  • Palladium-Catalyzed Borylation : Research has been conducted on the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through palladium-catalyzed borylation. This method is particularly effective for arylbromides with sulfonyl groups, contributing to the synthesis of complex organic molecules (Takagi & Yamakawa, 2013).

  • Microwave-Assisted Boronate Ester Formation : A microwave-assisted synthesis approach has been developed for N-Substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles, indicating a convenient method for the preparation of such compounds (Rheault, Donaldson, & Cheung, 2009).

Applications in Sensing and Imaging

  • Fluorescence Probes for Hydrogen Peroxide Detection : Boronate-based fluorescence probes, including compounds with a 3,2-dioxaborolan-2-yl group, have been synthesized for detecting hydrogen peroxide. These probes show potential for applications in biomedical and environmental sensing (Lampard et al., 2018).

  • Radioligands for PET Imaging : Certain analogues of this compound have been identified as potential radioligands for positron emission tomography (PET) imaging, especially in the study of metabotropic glutamate receptor subtype 5 in the brain (Shimoda et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed or inhaled, and it can cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for this compound are not mentioned in the available resources, its use in the preparation of pharmaceuticals and chemical intermediates suggests that it may have potential applications in the development of new drugs or chemical processes.

Biochemical Analysis

Biochemical Properties

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound interacts with palladium catalysts to facilitate the coupling of aryl halides with boronic acids, leading to the formation of biaryl compounds. The interaction between this compound and palladium catalysts is crucial for the efficiency of these reactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied to understand its potential applications in biomedical research. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s boronic ester group allows it to form reversible covalent bonds with active site residues of enzymes, thereby modulating their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound has been observed to affect cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have minimal toxic effects and can be used to study its biochemical properties without significant adverse effects. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can be further processed by cellular machinery. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for optimizing its use in biochemical and biomedical applications .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are important for its role in biochemical reactions and its potential therapeutic effects .

Properties

IUPAC Name

3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO2/c1-10-6-11(9-16)8-12(7-10)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOWRQHPEDTPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732323
Record name 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220219-59-9
Record name 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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